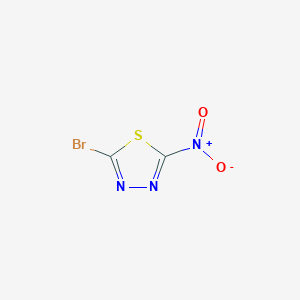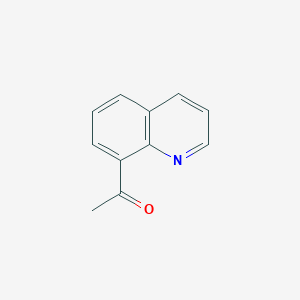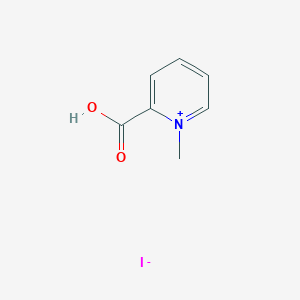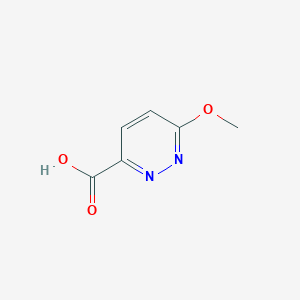
6-Methyl-6-heptenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-6-heptenenitrile is an α,β-unsaturated nitrile compound. It is known for its role as a key intermediate in the total synthesis of various organic compounds, including natural products like Alliodorine, which is found in the heartwood of the tropical tree Cordia alliodora.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methyl-6-heptenenitrile can be synthesized through several methods. One common method involves the reaction of 6-heptenoic acid with ammonia in the presence of a dehydrating agent. This reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydration of 6-heptenoic acid. This process involves the use of a solid acid catalyst and high temperatures to achieve high yields of the desired nitrile compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-6-heptenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: 6-Methyl-6-heptenoic acid.
Reduction: 6-Methyl-6-heptenamine.
Substitution: Various substituted nitriles depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-6-heptenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-6-heptenenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptenenitrile: Similar in structure but lacks the methyl group at the sixth position.
6-Methyl-5-heptenenitrile: Similar but with a different position of the double bond.
6-Methyl-6-heptenoic acid: The carboxylic acid analog of 6-Methyl-6-heptenenitrile.
Uniqueness
This compound is unique due to its α,β-unsaturated nitrile structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
6-methylhept-6-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h1,3-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKLVCPTSRCYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501692 |
Source


|
| Record name | 6-Methylhept-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6887-97-4 |
Source


|
| Record name | 6-Methylhept-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)




![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)



![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)


